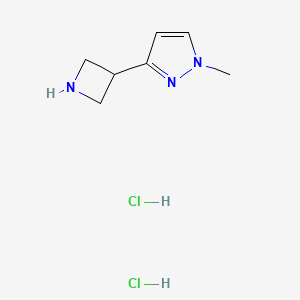
2-((difluoromethyl)thio)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the desired route and the available starting materials. For example, the difluoromethylthio group could potentially be introduced via a nucleophilic substitution reaction .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the benzamide group could potentially undergo hydrolysis to yield a benzoic acid and an amine. The pyridinyl and pyrazolyl rings might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar amide group and the aromatic rings could impact its solubility, while the difluoromethyl group could affect its volatility .Scientific Research Applications
Heterocyclic Synthesis
Research on compounds structurally related to "2-((difluoromethyl)thio)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide" has significantly contributed to the field of heterocyclic chemistry. For instance, studies on the synthesis of pyrazole, pyrimidine, and pyrazolopyridine derivatives from benzo[b]thiophen-2-yl-hydrazonoesters highlight the versatility of thiophenyl derivatives in constructing complex heterocyclic frameworks (Mohareb et al., 2004). Such frameworks are foundational in developing pharmaceuticals and materials with novel properties.
Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, derivatives of the given compound structure have been explored for their potential in drug discovery. For example, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, designed as a PET agent, underscores the application of difluoromethylthio benzamide derivatives in imaging B-Raf(V600E) mutations in cancers (Wang et al., 2013). Such compounds enhance the precision of cancer diagnosis and treatment monitoring.
Antimicrobial and Antituberculosis Activity
Compounds incorporating the difluoromethylthio benzamide moiety have been evaluated for their antimicrobial and antituberculosis properties. For instance, thiazole-aminopiperidine hybrid analogs have shown promise as Mycobacterium tuberculosis GyrB inhibitors, demonstrating significant antituberculosis activity with low cytotoxicity (Jeankumar et al., 2013). This indicates the potential of such compounds in developing new tuberculosis treatments.
Antiviral Activity
Benzamide-based 5-aminopyrazoles and their derivatives have been identified for their remarkable antiavian influenza virus activity. The development of such compounds through innovative synthesis routes highlights the potential of difluoromethylthio benzamide analogs in addressing viral infections (Hebishy et al., 2020). The efficacy of these compounds against the H5N1 subtype suggests a new avenue for antiviral drug development.
Material Science
In material science, compounds structurally related to the specified benzamide have been explored for their luminescence properties. For example, benzamides with pyridine, pyrazine, and pyrimidine rings have been developed into difluoroboronated complexes, showcasing novel blue fluorophores with potential applications in organic materials and biological imaging (Yamaji et al., 2017).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when working with chemicals, including the use of personal protective equipment and adherence to safe laboratory practices .
Future Directions
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4OS/c1-13-12-16(14-6-8-22-9-7-14)24-25(13)11-10-23-18(26)15-4-2-3-5-17(15)27-19(20)21/h2-9,12,19H,10-11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXHAQGWRJFKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=CC=C2SC(F)F)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2611417.png)

![N-(4-methylthiazol-2-yl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2611420.png)
![2-((3-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2611421.png)
![(3-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2611422.png)

![Cyclobutanecarboxamide, 1-amino-N-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B2611424.png)

![2-[(2-Methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2611428.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2611430.png)
![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2611432.png)
![7-[(4-Fluorophenyl)methyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2611433.png)


